![molecular formula C21H18F4N4O2S B2678201 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1172362-44-5](/img/structure/B2678201.png)

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

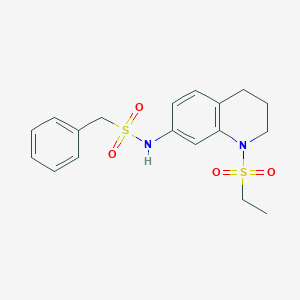

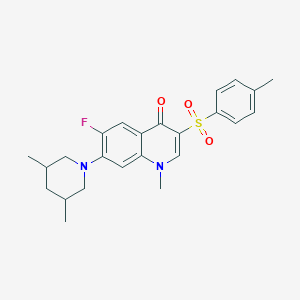

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorine and trifluoromethyl groups could potentially enhance the compound’s biological activity due to their electronegativity and the ability to form strong hydrogen bonds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, along with the fluorine and trifluoromethyl groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Substituted Imidazo[1,2-a]Pyridines and Pyrazolo[1,5-a]Pyrimidines

The compound 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, due to its complex structure involving fluorine and sulfonamide groups, could potentially be related to the research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, like those studied for peripheral benzodiazepine receptor (PBR) targeting using positron emission tomography (PET). Such compounds have shown high in vitro affinity and selectivity for PBRs, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).

Discovery of GPR119 Agonists

Research into the optimization of benzenesulfonamide GPR119 agonists has led to the development of molecules with significant potential for metabolic disease treatment. These studies often involve modifications to the central phenyl ring and sulfonamide moiety to enhance potency and metabolic stability, illustrating the versatility and therapeutic potential of sulfonamide derivatives in drug discovery (Yu et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have shown selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This highlights the role of fluorine substitution on the benzenesulfonamide moiety in developing new anti-inflammatory drugs with desirable pharmacokinetic properties (Pal et al., 2003).

Development of Herbicidal Sulfonylureas

Fluorine-containing compounds, like this compound, have applications in agriculture as well. Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas showcases the potential of such fluorinated compounds in developing selective post-emergence herbicides (Hamprecht et al., 1999).

Propiedades

IUPAC Name |

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N4O2S/c22-18-8-7-16(13-17(18)21(23,24)25)32(30,31)28-15-5-3-14(4-6-15)19-9-10-20(27-26-19)29-11-1-2-12-29/h3-10,13,28H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGNOBNHUPIVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)